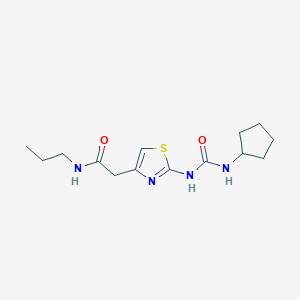

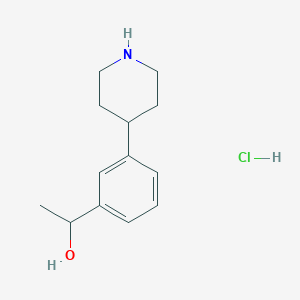

![molecular formula C22H21F2N5OS B2985117 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-83-8](/img/structure/B2985117.png)

5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. This ring is substituted with a 4-fluorophenyl group, a piperazin-1-yl group, and a methyl group. The piperazin-1-yl group is further substituted with a 4-fluorophenyl group .Scientific Research Applications

Synthesis and Antimicrobial Activities

Antimicrobial Properties : Research indicates that derivatives of 1,2,4-triazole, which share a structural similarity to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some to possess good or moderate activities against microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). This suggests potential for similar compounds to act as antimicrobial agents.

Synthetic Applications : The synthesis of complex molecules like the one mentioned often involves multi-step reactions that can lead to novel structures with unique biological activities. The methodologies employed in these syntheses are crucial for expanding the chemical space of potential therapeutics. For instance, the synthesis of triazole and thiadiazole derivatives has been explored for their antimicrobial activities, demonstrating the versatility of these heterocyclic frameworks in drug design (Demirbaş, A., Sahin, D., Demirbas, N., Karaoglu, S. A., & Bektaş, H., 2010).

Receptor Antagonist Activity

5-HT2 Antagonist Activity : The structural motif of piperazine fused with aromatic and heterocyclic systems, as in the compound of interest, is common in molecules exhibiting 5-HT2 (serotonin receptor) antagonist activity. Watanabe et al. (1992) synthesized compounds with a piperazine group that showed potent 5-HT2 antagonist activity, highlighting the potential of such structures in developing central nervous system (CNS) drugs (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992).

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It is produced by several bacterial species and plays a crucial role in their survival and colonization .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity This inhibition prevents the breakdown of urea, disrupting the normal metabolic processes of the bacteria

Biochemical Pathways

By inhibiting the urease enzyme, the compound disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can prevent bacteria from maintaining their normal metabolic functions, potentially leading to their death or reduced activity.

Pharmacokinetics

The compound’s effectiveness as a urease inhibitor suggests that it is able to reach its target in sufficient concentrations .

Result of Action

The inhibition of the urease enzyme by the compound can lead to a decrease in the viability of bacteria that rely on this enzyme for survival and colonization . This could potentially result in a reduction in bacterial infections caused by these organisms.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are not fully understood due to the limited available research. It is known that the compound’s structure, particularly the presence of a piperazine ring and fluorophenyl groups, could potentially allow it to interact with various enzymes, proteins, and other biomolecules. For instance, similar compounds have been found to inhibit monoacylglycerol lipase (MAGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This suggests that this compound could potentially interact with similar enzymes and influence biochemical reactions.

Cellular Effects

The cellular effects of this compound are also not well-studied. Based on its potential interaction with enzymes like MAGL, it could potentially influence various types of cells and cellular processes . For example, by inhibiting MAGL and thus increasing 2-AG levels, the compound could indirectly lead to the activation of cannabinoid receptors CB1 and CB2, which have been shown to have beneficial effects on mood, appetite, pain, and inflammation . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Based on its potential interaction with MAGL, it could potentially exert its effects at the molecular level by inhibiting this enzyme and thus increasing 2-AG levels . This could lead to the activation of cannabinoid receptors CB1 and CB2, resulting in various downstream effects

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Similar compounds have been shown to bind to their target enzymes in a time- and dose-dependent manner This suggests that the effects of this compound could potentially change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have been shown to exhibit efficacy in animal models of inflammatory and neuropathic pain at certain dosages This suggests that the effects of this compound could potentially vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-studied. Based on its potential interaction with MAGL, it could potentially be involved in the metabolism of endocannabinoids like 2-AG

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds have been shown to bind to their target enzymes in a time- and dose-dependent manner , suggesting that this compound could potentially be transported and distributed within cells and tissues in a similar manner

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-studied. Similar compounds have been shown to bind to their target enzymes, which are typically located in specific compartments or organelles within the cell This suggests that this compound could potentially be localized to specific subcellular compartments or organelles

Properties

IUPAC Name |

5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJEXZLQAVTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

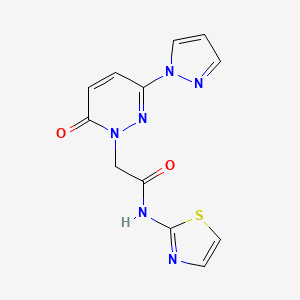

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)

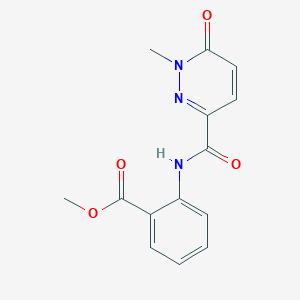

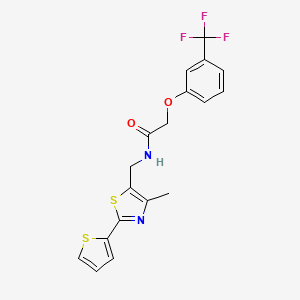

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)

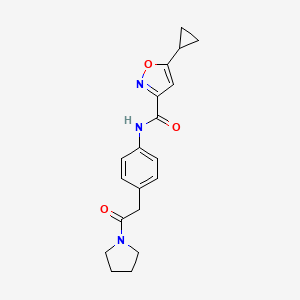

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)

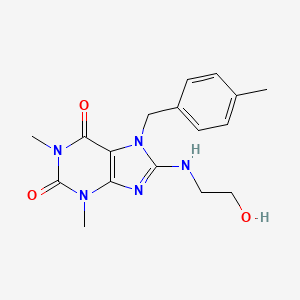

![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

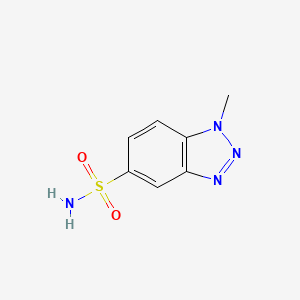

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)